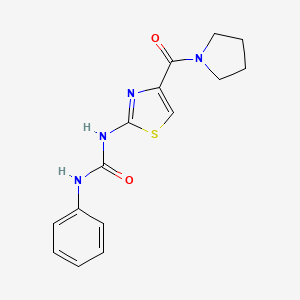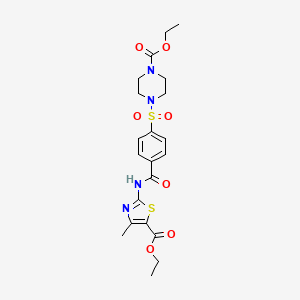![molecular formula C12H13ClN2OS B2697878 {1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol CAS No. 1481377-58-5](/img/structure/B2697878.png)
{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol is a complex organic molecule featuring a chlorophenyl group, an imidazole ring, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl group and the sulfanyl group. The final step involves the addition of the methanol group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its imidazole ring can mimic the structure of histidine, making it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of {1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can modulate various biological processes, making the compound a valuable tool in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-4-yl}methanol
- {1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-6-yl}methanol
- {1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}ethanol
Uniqueness
The uniqueness of {1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol lies in its specific substitution pattern and the presence of the methanol group. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds. The position of the sulfanyl group and the type of alcohol group (methanol vs. ethanol) can significantly impact the compound’s chemical and biological properties.
Propriétés
IUPAC Name |
3-[1-(4-chlorophenyl)ethyl]-4-(hydroxymethyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-8(9-2-4-10(13)5-3-9)15-11(7-16)6-14-12(15)17/h2-6,8,16H,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYXUSJUBSGJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N2C(=CNC2=S)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2697797.png)




![2-(benzylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic Acid](/img/structure/B2697808.png)
![N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-5-NITROTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2697809.png)


![Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2697812.png)

![N-(4-acetylphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2697814.png)
